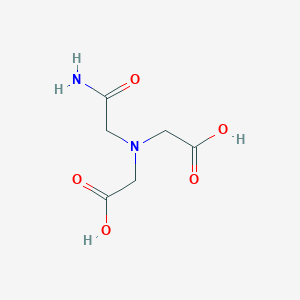
2-(4-Nitrophenylthio)pyrimidine
Overview
Description
2-(4-Nitrophenylthio)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a pyrimidine derivative that has a nitrophenylthio group attached to the 2-position of the pyrimidine ring. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in research.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenylthio)pyrimidine is not fully understood, but studies have shown that it may act by inhibiting various enzymes involved in cell division and replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Nitrophenylthio)pyrimidine has a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cell division and replication, such as DNA polymerase and thymidylate synthase. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(4-Nitrophenylthio)pyrimidine in lab experiments is its potential as a new drug candidate. It has been shown to have potent anticancer and antiviral activity, making it a promising candidate for further development. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 2-(4-Nitrophenylthio)pyrimidine. One area of research is in the development of new drugs based on this compound. Further studies are needed to optimize its activity and reduce its toxicity in order to make it a viable drug candidate. Another area of research is in the study of its mechanism of action. Further studies are needed to fully understand how this compound works at the molecular level. Additionally, studies are needed to explore its potential applications in other areas, such as in the treatment of viral infections or inflammatory disorders.
Scientific Research Applications
2-(4-Nitrophenylthio)pyrimidine has been studied extensively for its potential applications in scientific research. One of the major areas of research is in the development of new drugs. This compound has been shown to have potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an antiviral agent, with studies showing its ability to inhibit the replication of certain viruses.
properties
CAS RN |
19581-24-9 |
|---|---|
Molecular Formula |
C10H7N3O2S |
Molecular Weight |
233.25 g/mol |
IUPAC Name |
2-(4-nitrophenyl)sulfanylpyrimidine |
InChI |
InChI=1S/C10H7N3O2S/c14-13(15)8-2-4-9(5-3-8)16-10-11-6-1-7-12-10/h1-7H |
InChI Key |
VFZRGLKTZAKXCP-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CN=C(N=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Other CAS RN |
19581-24-9 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyrido[3,4-e][1,2]oxazine](/img/structure/B35347.png)
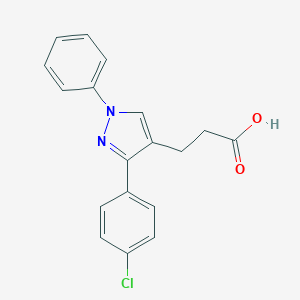
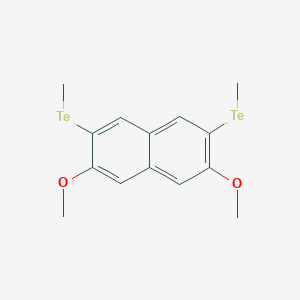
![1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B35356.png)

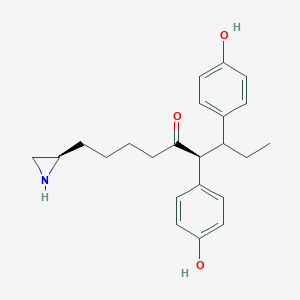
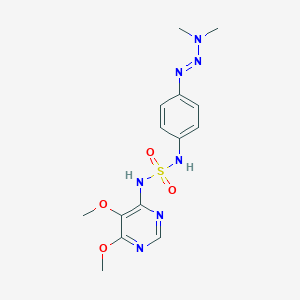
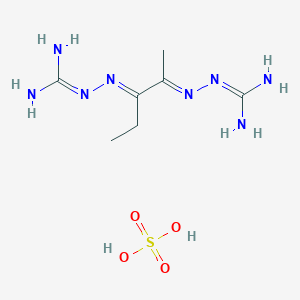
![[Methyl(1-thioxohexyl)amino]acetic acid](/img/structure/B35368.png)


![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)
